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Monomenthyl succinate - 188709-97-9

Monomenthyl succinate

Catalog Number: EVT-1579243
CAS Number: 188709-97-9
Molecular Formula: C14H24O4
Molecular Weight: 256.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Monomenthyl succinate, also known as fema 3810, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Monomenthyl succinate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, monomenthyl succinate is primarily located in the membrane (predicted from logP) and cytoplasm.
Source

Monomenthyl succinate can be sourced from natural extracts, particularly from plants like Lycium barbarum (goji berries) and Mentha piperita (peppermint), where it has been identified using high-performance liquid chromatography-tandem mass spectrometry techniques . Additionally, it can be synthesized through various chemical processes involving menthol and succinic anhydride.

Classification

Monomenthyl succinate belongs to the class of organic compounds known as esters. It is categorized under the broader category of carboxylic acid esters, which are formed from the reaction between an alcohol and a carboxylic acid. In this case, menthol acts as the alcohol component while succinic anhydride serves as the acid component.

Synthesis Analysis

Methods

The synthesis of monomenthyl succinate can be achieved through several methods, notably:

  1. Esterification Reaction: The most common method involves the esterification of succinic anhydride with menthol in the presence of a catalyst. A typical protocol involves using immobilized 4-dimethylaminopyridine (DMAP) as a catalyst in a mixed solvent system (cyclohexane/acetone) at controlled temperatures .
  2. Continuous Synthesis: A packed-bed reactor can be employed for continuous production. This method utilizes immobilized DMAP derivatives to facilitate the reaction between menthol and succinic anhydride, allowing for efficient recycling of the catalyst and improved yield .
  3. Traditional Methods: Other traditional methods include single-esterification reactions under varying conditions, such as temperature and pressure, to optimize yield and purity .

Technical Details

  • Temperature Range: Reactions typically occur between 50 °C to 160 °C.
  • Reaction Time: The duration may vary from 0.5 hours to several hours depending on the method used.
  • Catalysts: Various catalysts such as DMAP or other organic bases may be employed to enhance reaction rates.
Molecular Structure Analysis

Structure

Monomenthyl succinate features a unique molecular structure characterized by its ester functional group derived from menthol and succinic acid. The structural formula can be represented as follows:

C14H24O4\text{C}_{14}\text{H}_{24}\text{O}_{4}

Data

  • CAS Number: 77341-67-4
  • Molecular Weight: 256.34 g/mol
  • Purity: Typically ≥98% as determined by gas chromatography .
Chemical Reactions Analysis

Reactions

Monomenthyl succinate undergoes various chemical reactions typical of esters, including hydrolysis, transesterification, and esterification reactions. These reactions are essential for modifying its properties or synthesizing related compounds.

  1. Hydrolysis: In the presence of water and an acid or base catalyst, monomenthyl succinate can revert to its parent alcohol (menthol) and acid (succinic acid).
  2. Transesterification: This process can be used to exchange the alcohol moiety with another alcohol, potentially altering its functional properties.

Technical Details

The reaction conditions such as temperature, pressure, and catalyst type significantly influence the rate and selectivity of these reactions.

Mechanism of Action

The mechanism by which monomenthyl succinate exerts its effects involves its interaction with sensory receptors in the mouth that perceive cooling sensations. Upon application in oral care products, it activates cold-sensitive receptors leading to a refreshing feeling.

Process Data

  • Receptor Interaction: The compound interacts with TRPM8 receptors which are responsible for detecting cold temperatures.
  • Cooling Effect Duration: The sensation typically lasts several minutes depending on concentration and formulation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Monomenthyl succinate is generally found in crystalline form.
  • Melting Point: Specific melting points can vary based on purity but are typically around room temperature.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and acetone but less soluble in water.
  • Stability: Stable under standard conditions but may undergo hydrolysis in aqueous environments over time.
Applications

Monomenthyl succinate has several scientific uses:

  1. Flavoring Agent: Widely used in food products for its pleasant taste and cooling effect.
  2. Cosmetic Ingredient: Incorporated into oral health products such as toothpaste and mouthwash for its refreshing properties.
  3. Pharmaceutical Applications: Investigated for potential uses in drug formulations due to its biocompatibility and sensory effects .
Introduction to Monomenthyl Succinate

Historical Context and Discovery in Natural Sources

The identification of MMS in nature was first unequivocally demonstrated in 2004 through high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Prior to this, MMS was synthetically produced, limiting its application in regions requiring natural designation for consumer products. The breakthrough study detected MMS in:

  • Lycium barbarum (goji berry fruit)
  • Mentha piperita (peppermint leaves)
  • Litchi chinensis (lychee) [1]

The identification protocol relied on atmospheric pressure chemical ionization (APCI) in negative ion mode, monitoring the precursor ion m/z 255 and product ion m/z 99. Retention time correlation with synthetic standards provided >99.98% confidence in the natural occurrence. Notably, ethanol extraction of L. barbarum fruit yielded the highest MMS concentrations, while M. piperita contained levels ~800-fold higher than background controls, confirming botanical biosynthesis rather than analytical artifacts [1] [5] [3]. Subsequent research validated its presence in Malus domestica (apple) exocarp, expanding its known natural distribution [6].

Table 1: Natural Occurrence of Monomenthyl Succinate

Plant SourcePart AnalyzedExtraction SolventKey Identification Method
Lycium barbarumFruitEthanolHPLC-MS/MS (SRM m/z 255→99)
Mentha piperitaLeavesEthanolHPLC-MS/MS (Retention time correlation)
Litchi chinensisFruitNot specifiedHPLC-MS/MS (Product ion match)
Malus domesticaExocarpNot specifiedMetabolite profiling

Structural Classification Within Menthane Monoterpenoids

MMS is structurally characterized as a menthane monoterpenoid ester, featuring:

  • A cyclohexane backbone with methyl and isopropyl substituents at the 1- and 4-positions, respectively (defining the p-menthane skeleton)
  • An ester linkage between the C1 hydroxyl of menthol and one carboxyl group of succinic acid
  • A free carboxylic acid group on the succinate moiety, enabling salt formation (e.g., sodium monomenthyl succinate) [3] [7]

Its molecular weight is 256.34 g/mol (monoisotopic mass: 256.167459256 g/mol), with a predicted logP of 2.97, indicating moderate lipophilicity. The compound typically crystallizes as a white powder with a melting point of 62–66°C and exhibits a specific optical rotation [α]D = -65° (c=5, CHCl₃), confirming its chiral nature derived from the (1R,2S,5R) configuration of menthol [7] [3] [8]. Spectroscopic signatures include:

  • GC-MS: Characteristic fragmentation pattern with base peak at m/z 99 (succinate fragment)
  • NMR: Diagnostic shifts for cyclohexyl methine proton (δ ~4.8 ppm, ester-linked -CH-OCOR)
  • IR: Stretching vibrations at ~1735 cm⁻¹ (ester C=O) and 1710 cm⁻¹ (acid C=O)

Table 2: Key Spectral Signatures of Monomenthyl Succinate

Analytical TechniqueCharacteristic FeaturesStructural Information
GC-MS (Predicted)m/z 256 (M⁺), 139 (menthyl ion), 99 (⁻OOC-CH₂-CH₂-COO⁻)Ester cleavage patterns
LC-MS/MS (Negative APCI)Precursor m/z 255 [M-H]⁻; Product m/z 99Deprotonated molecule → succinate anion
Optical Rotation[α]₂₀D = -65° (c=5, CHCl₃)(1R,2S,5R) stereochemistry
¹³C NMR (Predicted)δ ~173 ppm (C=O, acid), 175 ppm (C=O, ester), 70 ppm (CH-OCOR)Carbonyl and methine signals

Significance in Flavor, Fragrance, and Cooling Agent Industries

MMS holds industrial significance due to its flavor-neutral cooling effect, contrasting sharply with menthol’s pungent odor and burning sensation. Its physiological cooling threshold occurs at concentrations as low as 100 ppm, with effects lasting >30 minutes in buccal assays [8] [1]. Key applications include:

  • Flavor Modifications: Incorporated in chewing gum (FEMA GRAS 3810, up to 4000 ppm), beverages (up to 150 ppm), and confectionery to impart "coolness" without altering mint profiles [8] [5].
  • Oral Care: Toothpastes and mouthwashes utilize MMS for sustained freshness devoid of alcohol-like harshness.
  • Cosmetics: Skincare formulations leverage its non-volatile cooling for sensorial enhancement in creams and gels [5].

Patent landscapes underscore its commercial value. The initial patents covering MMS as a cooling agent (US Patents 5,725,865 and 5,843,466) led to high-profile litigation resolved in 2011, affirming proprietary rights and resulting in a $40 million settlement. Marketed versions include Physcool® (Mane) and Cooler 2® (IFF), though reformulations were mandated to respect patent boundaries [9].

Table 3: Industrial Applications of Monomenthyl Succinate

Application SectorFunctionTypical Use LevelKey Advantage
Chewing GumCooling enhancer1250–4000 ppmProlonged cooling without bitterness
Beverages (Non-alcoholic)Sensory modifier50–150 ppmFlavor neutrality in citrus/berry systems
Confectionery FrostingsMouthfeel enhancer200–600 ppmEliminates "heat" of high-sweetness products
Skincare ProductsSensory coolantNot disclosedNon-irritating, complements moisturization

MMS represents a successful case of natural compound commercialization—transitioning from botanical discovery to patented ingredient—while demonstrating the industrial demand for physiologically active, flavorless modifiers. Its structural analogs (e.g., monomenthyl glutarate) face similar regulatory scrutiny, highlighting MMS’s unique position as a naturally validated molecule [1] [5].

Properties

CAS Number

188709-97-9

Product Name

Monomenthyl succinate

IUPAC Name

4-(5-methyl-2-propan-2-ylcyclohexyl)oxy-4-oxobutanoic acid

Molecular Formula

C14H24O4

Molecular Weight

256.34 g/mol

InChI

InChI=1S/C14H24O4/c1-9(2)11-5-4-10(3)8-12(11)18-14(17)7-6-13(15)16/h9-12H,4-8H2,1-3H3,(H,15,16)

InChI Key

BLILOGGUTRWFNI-UHFFFAOYSA-N

SMILES

CC1CCC(C(C1)OC(=O)CCC(=O)O)C(C)C

Synonyms

monomenthyl succinate

Canonical SMILES

CC1CCC(C(C1)OC(=O)CCC(=O)O)C(C)C

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